Sodium carbonate decahydrate

概述

描述

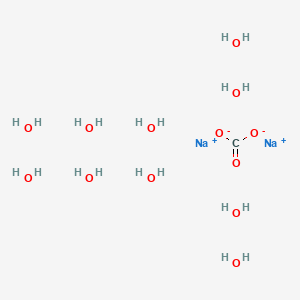

Sodium carbonate decahydrate, commonly known as washing soda, is a crystalline compound with the chemical formula Na₂CO₃·10H₂O. It is an efflorescent substance, meaning it can lose water of crystallization when exposed to air. This compound is widely used in various industrial and household applications due to its alkaline properties and ability to soften water .

准备方法

Synthetic Routes and Reaction Conditions: Sodium carbonate decahydrate can be synthesized through the Solvay process, which involves the following steps :

Purification of Brine: Concentrated brine solution is purified to remove impurities like calcium and magnesium.

Formation of Sodium Hydrogen Carbonate: Carbon dioxide is passed through an ammoniated brine solution, forming sodium hydrogen carbonate. [ \text{NH}_3(\text{aq}) + \text{CO}_2(\text{g}) + \text{NaCl}(\text{aq}) + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3(\text{s}) + \text{NH}_4\text{Cl}(\text{aq}) ]

Formation of Sodium Carbonate: Sodium hydrogen carbonate is heated to form sodium carbonate. [ 2\text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Crystallization: Sodium carbonate is dissolved in water and crystallized to form this compound.

Industrial Production Methods: The industrial production of this compound primarily uses the Solvay process due to its efficiency and cost-effectiveness. The process involves the recovery of ammonia, making it environmentally friendly .

Types of Reactions:

Acid-Base Reactions: this compound reacts with acids to produce carbon dioxide, water, and a corresponding salt. [ \text{Na}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Precipitation Reactions: It reacts with calcium and magnesium ions to form insoluble carbonates, which is useful in water softening.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, calcium hydroxide.

Major Products Formed:

Carbon Dioxide: Formed during acid-base reactions.

Sodium Salts: Formed as a by-product in various reactions.

科学研究应用

Sodium carbonate decahydrate has a wide range of applications in scientific research and industry :

Chemistry: Used as a reagent in qualitative analysis and as a standard in titrations.

Biology: Employed in buffer solutions and as a pH regulator.

Medicine: Utilized in some dermatological treatments and as an emergency emetic in veterinary medicine.

Industry: Integral in glass manufacturing, paper making, soap and detergent production, and textile processing.

作用机制

The mechanism of action of sodium carbonate decahydrate involves its ability to dissociate into sodium and carbonate ions in aqueous solutions . The carbonate ions can neutralize acids, making it an effective buffering agent. In biological systems, it can regulate pH by interacting with hydrogen ions to form carbonic acid, which then dissociates into water and carbon dioxide.

相似化合物的比较

Sodium Bicarbonate (NaHCO₃):

Sodium Carbonate (Na₂CO₃):

Uniqueness: Sodium carbonate decahydrate is unique due to its high water content, making it particularly effective in applications requiring hydration and water softening. Its crystalline structure also makes it suitable for use in detergents and cleaning agents .

属性

CAS 编号 |

6132-02-1 |

|---|---|

分子式 |

CH4NaO4 |

分子量 |

103.03 g/mol |

IUPAC 名称 |

disodium;carbonate;decahydrate |

InChI |

InChI=1S/CH2O3.Na.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI 键 |

RGBMRUSMRXNIDE-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

规范 SMILES |

C(=O)(O)O.O.[Na] |

Key on ui other cas no. |

6132-02-1 |

Pictograms |

Irritant |

相关CAS编号 |

6106-20-3 |

同义词 |

disodium carbonate, 14C-labeled cpd disodium carbonate, heptahydrate disodium carbonate, monohydrate monosodium carbonate, 14C-labeled cpd monosodium carbonate, monohydrate sodium carbonate sodium carbonate (2:3), dihydrate sodium carbonate (4:5) sodium carbonate decahydrate sodium carbonate, hydrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium carbonate decahydrate?

A1: The molecular formula of this compound is Na2CO3·10H2O. Its molecular weight is 286.14 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is limited in the provided research, techniques like X-ray diffraction are commonly used to characterize its crystal structure. [, ]

Q3: How does this compound behave under different temperatures?

A3: this compound undergoes dehydration at specific temperatures. It transitions to sodium carbonate monohydrate (Na2CO3·H2O) and then to anhydrous sodium carbonate (Na2CO3) as temperature increases. [, , ]

Q4: What are the implications of this compound's efflorescence?

A4: Efflorescence, the loss of water molecules from the crystal structure, affects the compound's stability and physical properties, particularly at varying humidity levels. This behavior is well-documented and can be described using kinetic models. []

Q5: How is this compound utilized in the chemical industry?

A5: It serves as a raw material for producing various sodium compounds, including sodium fluoride, sodium bicarbonate, and sodium carbonate monohydrate. It's also employed in treating industrial waste streams. [, , ]

Q6: What role does this compound play in chemical heat pumps?

A6: Its dehydration and hydration reactions involve significant heat absorption and release, making it suitable for chemical heat pump applications, particularly for cold heat generation and storage. [, ]

Q7: Are there alternative materials to this compound in certain applications?

A8: Yes, alternative PCMs like disodium hydrogen phosphate dodecahydrate and magnesium sulfate heptahydrate exist. Choosing the optimal material depends on specific application requirements like the desired temperature range and energy storage capacity. [, , ]

Q8: What is the environmental impact of this compound?

A9: While generally considered safe, its use in large-scale industrial processes requires careful waste management. Strategies like recycling and minimizing discharge into water bodies are crucial. []

Q9: Can this compound contribute to environmental contamination?

A11: Historical industrial processes involving this compound, particularly those using chlorine, have been linked to PCDD/PCDF (dioxins and furans) contamination. This highlights the importance of understanding potential byproducts and implementing appropriate safety and remediation measures. []

Q10: How is this compound typically quantified?

A12: Common methods include titration and gravimetric analysis. []

Q11: How is the quality of this compound ensured?

A13: Quality control measures involve monitoring its purity, particle size distribution, and other relevant parameters during production. [, ]

Q12: What are the ongoing research areas for this compound?

A14: Current research focuses on enhancing its performance in PCMs by addressing supercooling and improving thermal conductivity. Additionally, its use in novel chemical heat pump systems and eco-friendly waste treatment processes is being explored. [, , ]

Q13: What are the potential future applications of this compound?

A15: With increasing interest in renewable energy and sustainable technologies, its use in advanced thermal energy storage systems, particularly for solar energy applications, holds promise. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。